molecular formula C11H18N5Na2O12P3 B1459514 beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt CAS No. 7414-56-4

beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt

Cat. No.: B1459514
CAS No.: 7414-56-4
M. Wt: 551.19 g/mol
InChI Key: JLBWUYPVDVBNNV-LYYWGVPGSA-N
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Description

Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt (β,γ-MeA-TP) is a nucleotide analog of adenosine 5’-triphosphate (ATP) . It is a potent inhibitor of adenylate cyclase, a key enzyme in the signal transduction pathway. It has been used in a variety of scientific research applications, including drug discovery, gene expression studies, and protein-protein interaction studies.


Molecular Structure Analysis

The molecular formula of beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt is C11H16N5Na2O12P3 . It has a molecular weight of 549.17 .


Chemical Reactions Analysis

Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt has been used as an internal standard for the UDP-hexose analysis with ion pairing high performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .


Physical and Chemical Properties Analysis

Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt is a solid substance . It is white in color . It is soluble in water, with a solubility of 10 mg/mL . The storage temperature is -20°C .

Scientific Research Applications

Inhibition and Enzyme Activity Studies

Beta,gamma-methyleneadenosine 5'-triphosphate disodium salt (β,γ-methylene ATP) has been found to play a role in enzyme activity and inhibition studies. For instance, Lavoinne (1986) observed the inhibitory action of β,γ-methylene ATP on rat liver phosphoglycerate kinase, suggesting its potential for studying enzyme kinetics and mechanisms (Lavoinne, 1986).

Interaction with Cations

Katsaros, Vrachnou-Astra, and Konstantatos (1982) reported on the interactions of β,γ-methylene ATP with group IIA cations, indicating its utility in understanding the structural implications of such interactions in various biological processes (Katsaros, Vrachnou-Astra, & Konstantatos, 1982).

Mechanism of Action

Target of Action

Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt, also known as AMP-PCP (disodium), is a nucleotide analog derived from Adenosine 5’-Triphosphate (ATP) . Its primary target is adenylate cyclase , an essential enzyme involved in signal transduction pathways .

Mode of Action

This compound exhibits potent inhibitory effects on adenylate cyclase . By binding to the active site of the enzyme, it prevents the conversion of ATP to cyclic AMP (cAMP), thereby modulating the intracellular levels of cAMP and influencing the downstream signaling pathways .

Biochemical Pathways

The inhibition of adenylate cyclase leads to a decrease in the production of cAMP, a key secondary messenger involved in many biological processes. This affects various downstream signaling pathways, including those involved in energy metabolism, gene expression, and cell proliferation .

Pharmacokinetics

Its bioavailability may be influenced by factors such as cellular uptake mechanisms and metabolic stability .

Result of Action

The molecular and cellular effects of Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt’s action primarily involve the modulation of cAMP-dependent signaling pathways. By inhibiting adenylate cyclase and reducing cAMP production, it can affect various cellular processes, potentially leading to changes in cell function and behavior .

Action Environment

The action, efficacy, and stability of Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt plays a significant role in biochemical reactions, particularly as a selective P2X purinoceptor agonist. It is more potent than ATP but less potent than alpha, beta-methylene-L-adenosine 5’-triphosphate . This compound interacts with various enzymes, proteins, and other biomolecules, including adenylate cyclase, which it inhibits. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Cellular Effects

Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a potent inhibitor of adenylate cyclase, it disrupts the production of cyclic AMP (cAMP), a crucial secondary messenger in many signaling pathways . This disruption can lead to altered gene expression and changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt involves its binding interactions with biomolecules, particularly adenylate cyclase. By binding to the active site of this enzyme, it inhibits its activity, leading to a decrease in cAMP levels . This inhibition affects various downstream signaling pathways, resulting in changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of P2X purinoceptors, further influencing cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt can change over time. The compound is known to be hygroscopic and should be stored at -20°C to maintain its stability . Over time, degradation may occur, potentially affecting its potency and efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study signal transduction and enzyme inhibition .

Dosage Effects in Animal Models

The effects of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt vary with different dosages in animal models. At lower doses, it can effectively inhibit adenylate cyclase and modulate P2X purinoceptor activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases at very high concentrations .

Metabolic Pathways

Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as adenylate cyclase and P2X purinoceptors, influencing metabolic flux and metabolite levels . The compound’s inhibitory effects on adenylate cyclase can lead to changes in the levels of cAMP and other related metabolites, impacting various cellular processes .

Transport and Distribution

Within cells and tissues, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its binding affinity to cellular components and its ability to penetrate cell membranes .

Subcellular Localization

The subcellular localization of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and receptors . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its biochemical effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt involves the conversion of adenosine triphosphate (ATP) to beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt.", "Starting Materials": [ "Adenosine triphosphate (ATP)", "Methylenebisphosphonic acid", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Methylenebisphosphonic acid is added to a solution of ATP in water.", "Step 2: The pH of the solution is adjusted to 7-8 using NaOH.", "Step 3: The solution is heated to 60-70°C for 1-2 hours.", "Step 4: The solution is cooled to room temperature and NaCl is added to precipitate the product.", "Step 5: The product is filtered and washed with water.", "Step 6: The product is dissolved in water and the pH is adjusted to 7-8 using NaOH.", "Step 7: The solution is evaporated to dryness and the residue is dissolved in water.", "Step 8: The solution is treated with NaCl to precipitate the product.", "Step 9: The product is filtered, washed with water, and dried to obtain beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt." ] }

CAS No.

7414-56-4

Molecular Formula

C11H18N5Na2O12P3

Molecular Weight

551.19 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate

InChI

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/t5-,7-,8-,11-;;/m1../s1

InChI Key

JLBWUYPVDVBNNV-LYYWGVPGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt
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beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt

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